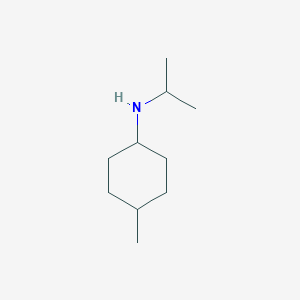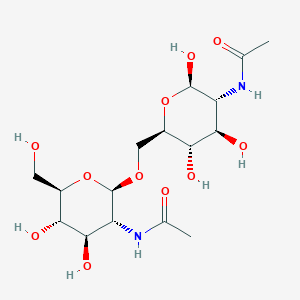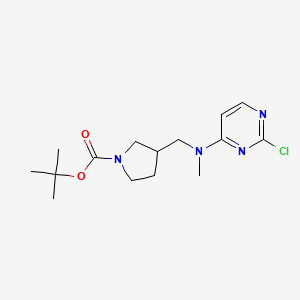![molecular formula C8H12F3NO B15294706 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one CAS No. 159651-13-5](/img/structure/B15294706.png)
2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one is a fluorinated organic compound with significant applications in various fields, including medicinal chemistry and material science. The presence of trifluoromethyl groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one typically involves the reaction of 2-methylpiperidine with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound, influencing various biological pathways.
Medicine: Explored for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty materials, benefiting from its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, often enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: Another fluorinated compound with similar applications in organic synthesis and medicinal chemistry.
1-Trifluoroacetyl piperidine: Shares structural similarities and is used in similar research applications.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Utilized in the synthesis of fluorinated pharmaceuticals and materials.
Uniqueness: 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one stands out due to its specific structural features, particularly the presence of the piperidine ring, which imparts unique pharmacological properties. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
159651-13-5 |
|---|---|
Fórmula molecular |
C8H12F3NO |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H12F3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
IFJPEBWAHNJUHX-LURJTMIESA-N |
SMILES isomérico |
C[C@H]1CCCCN1C(=O)C(F)(F)F |
SMILES canónico |
CC1CCCCN1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















